molecular formula C11H13N3O B13909013 N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B13909013
M. Wt: 203.24 g/mol
InChI Key: VZAGNHFAPGTOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an amidoxime with a carbonyl compound such as a carboxylic acid, aldehyde, or ester . The reaction conditions often include the use of reagents like EDC•HCl and sodium acetate, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Mechanism of Action

The mechanism of action of N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the phenyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The ethanamine moiety can act as a ligand, binding to receptors and modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in research and industry, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine

InChI

InChI=1S/C11H13N3O/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3

InChI Key

VZAGNHFAPGTOPM-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2

Origin of Product

United States

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